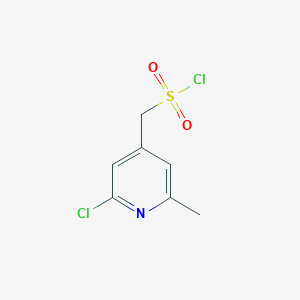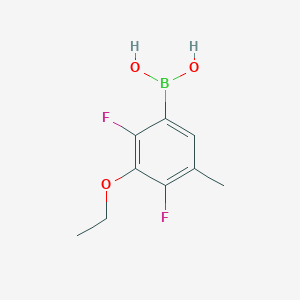
3-乙氧基-2,4-二氟-5-甲基苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is a chemical compound with the CAS Number: 2096336-30-8 . It has a molecular weight of 215.99 . The IUPAC name for this compound is 3-ethoxy-2,4-difluoro-5-methylphenylboronic acid .
Molecular Structure Analysis
The InChI code for 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid is 1S/C9H11BF2O3/c1-3-15-9-7 (11)5 (2)4-6 (8 (9)12)10 (13)14/h4,13-14H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including 3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.99 . It is recommended to be stored in a refrigerated environment .科学研究应用
“3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid” is a chemical compound with the CAS Number: 2096336-30-8 and a molecular weight of 215.99 .
Boronic acids, such as “3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid”, are commonly used in various scientific fields, particularly in organic chemistry. They are often used as reagents in Suzuki-Miyaura cross-coupling reactions , which is a type of palladium-catalyzed carbon-carbon (C-C) bond forming reaction. In these reactions, boronic acids are coupled with organic halides in the presence of a base and a palladium catalyst .
- Boronic acids are often used as reagents in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon (C-C) bond forming reaction. In these reactions, boronic acids are coupled with organic halides in the presence of a base and a palladium catalyst .
- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the organic halide, a base, and a palladium catalyst under suitable reaction conditions .
- The outcome of these reactions is the formation of a new carbon-carbon bond, which can be used to synthesize a wide range of organic compounds .
- 3,4-Difluorophenylboronic acid, a similar compound to “3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid”, can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the aryl or heteroaryl halides under suitable reaction conditions .
- The outcome of these reactions is the formation of fluorinated biaryl derivatives, which can be used in various applications, including the synthesis of pharmaceuticals and agrochemicals .
- 3,4-Difluorophenylboronic acid can also be used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the aryl aldehydes and a Ni catalyst under suitable reaction conditions .
- The outcome of these reactions is the formation of flurodiarylmethanols, which can be used in various applications, including the synthesis of pharmaceuticals and agrochemicals .
Suzuki-Miyaura Coupling Reactions
Synthesis of Fluorinated Biaryl Derivatives
Synthesis of Flurodiarylmethanols
- Boronic acids can be used for Pd-catalyzed direct arylation . This process involves the direct introduction of an aryl group into a substrate in the presence of a palladium catalyst .
- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the substrate and a palladium catalyst under suitable reaction conditions .
- The outcome of these reactions is the formation of a new arylated compound .
- Boronic acids can be used for highly effective synthesis using palladium-catalyzed arylation . This process involves the introduction of an aryl group into a substrate in the presence of a palladium catalyst .
- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the substrate and a palladium catalyst under suitable reaction conditions .
- The outcome of these reactions is the formation of a new arylated compound .
- Boronic acids can be used for Suzuki-Miyaura cross-coupling reactions in water . This process involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
- The specific methods of application or experimental procedures can vary depending on the specific reaction conditions and the other reagents used. However, the general process involves mixing the boronic acid with the aryl halide, a base, and a palladium catalyst under suitable reaction conditions .
- The outcome of these reactions is the formation of a new carbon-carbon bond .
Pd-catalyzed Direct Arylation
Highly Effective Synthesis Using Palladium-catalyzed Arylation
Suzuki-Miyaura Cross-coupling in Water
属性
IUPAC Name |
(3-ethoxy-2,4-difluoro-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-3-15-9-7(11)5(2)4-6(8(9)12)10(13)14/h4,13-14H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCHCBGEJXKDLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)OCC)F)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,4-difluoro-5-methylphenylboronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)propanamide](/img/structure/B2365713.png)
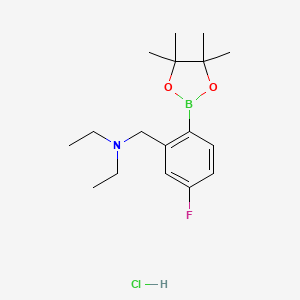
![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)
![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/no-structure.png)
![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)
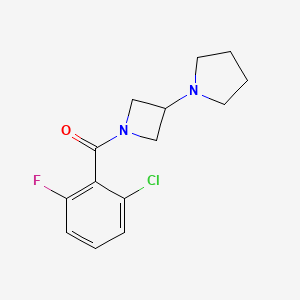
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)
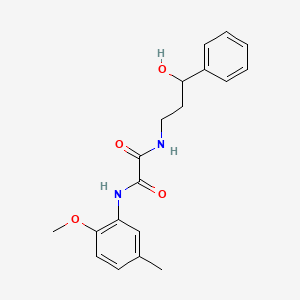
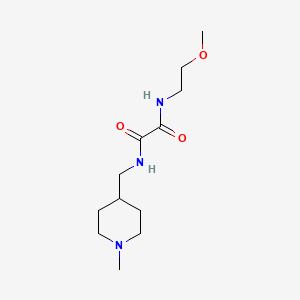
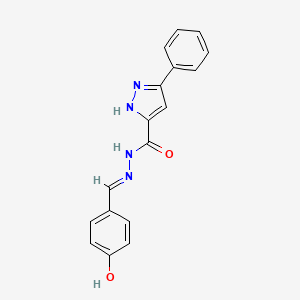
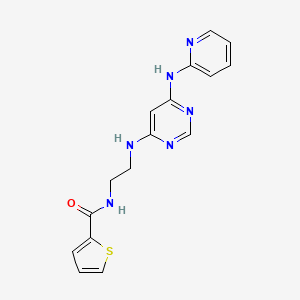
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)
